molecular formula C20H20O4 B2432440 Methyl 5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 307552-14-3

Methyl 5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2432440
CAS No.: 307552-14-3
M. Wt: 324.376
InChI Key: CDZOBFLWOGKFQE-UHFFFAOYSA-N
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Description

Methyl 5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a high-purity chemical reagent designed for professional research applications. This compound belongs to the benzofuran class, a group of structures recognized for their significant biological potential. Scientific literature indicates that closely related methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives have been synthesized and evaluated for their antimicrobial properties, showing activity against a selection of Gram-positive cocci, Gram-negative rods, and yeasts . The structural motif of this compound, featuring a benzofuran core with specific alkoxy and ester substitutions, is similar to other derivatives investigated for their ability to inhibit enzymes like lysosomal phospholipase A2 (PLA2G15), a target associated with drug-induced phospholipidosis . This makes it a compound of interest in early-stage toxicological and pharmacological profiling. Furthermore, its defined molecular structure, comparable to other catalogued benzofuran carboxylates , ensures consistent performance in research settings. This product is intended for laboratory research purposes only and is strictly not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O4/c1-12-5-6-13(2)15(9-12)11-23-16-7-8-18-17(10-16)19(14(3)24-18)20(21)22-4/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZOBFLWOGKFQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)COC2=CC3=C(C=C2)OC(=C3C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to methyl 5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate. For instance, derivatives of benzofuran have shown promising results against various cancer cell lines. A study demonstrated that certain benzofuran derivatives exhibited significant cytotoxic effects on A-549 (lung cancer) and HeLa (cervical cancer) cell lines using the MTT assay protocol, with some compounds achieving low IC50 values compared to standard treatments like doxorubicin .

The mechanism of action appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation. Molecular docking studies have illustrated that these compounds can effectively bind to targets such as extracellular signal-regulated kinase 2 and fibroblast growth factor receptor 2, which are critical in cancer progression .

Analgesic Properties

Benzofuran derivatives, including this compound, have been investigated for their antinociceptive properties. Research indicates that these compounds can modulate pain responses in chemically induced pain models. The structure-activity relationship (SAR) studies suggest that modifications in the benzofuran core can enhance analgesic efficacy while minimizing side effects .

Case Study: Anticancer Evaluation

In a comprehensive study published in a peer-reviewed journal, researchers synthesized various benzofuran derivatives and evaluated their anticancer activities against multiple cell lines. The study found that certain modifications led to enhanced potency and selectivity against cancer cells while exhibiting lower toxicity towards normal cells .

Case Study: Pain Modulation

Another study focused on the analgesic effects of benzofuran derivatives in animal models of pain. The findings indicated that these compounds could significantly reduce pain responses, suggesting potential therapeutic applications for chronic pain management .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the context of its application, but it generally involves binding to the active site of an enzyme or receptor, leading to modulation of biological processes.

Comparison with Similar Compounds

  • 2,5-Dimethylphenol: Similar in structure but lacks the benzofuran ring.

  • Methyl 2-methyl-1-benzofuran-3-carboxylate: Similar core structure but without the methoxy group.

  • 5-(2,5-Dimethylphenyl)-4-methyl-2(3H)-furanone: Similar furanone structure but different substitution pattern.

Uniqueness: Methyl 5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate stands out due to its unique combination of functional groups and structural complexity, which contribute to its diverse applications and reactivity.

Biological Activity

Methyl 5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H24O4C_{22}H_{24}O_{4} with a molecular weight of 352.43 g/mol. The compound features a benzofuran core substituted with a methoxy group and a dimethylphenyl moiety, which are critical for its biological activities.

Antinociceptive Effects

Research has indicated that benzofuran derivatives exhibit significant antinociceptive properties. A study highlighted that compounds with similar structures showed promising results in reducing pain responses in animal models. The structural modifications, particularly the introduction of methoxy and dimethyl groups, enhance the analgesic effects compared to their parent compounds .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. A recent investigation demonstrated that derivatives of benzofuran exhibited notable antibacterial and antifungal activities. The minimum inhibitory concentrations (MIC) were found to range from 7.8 to 46.9 μg/mL against various pathogens, suggesting that structural components significantly influence antimicrobial efficacy .

Cytotoxicity and Antitumor Activity

The cytotoxic potential of this compound has been explored against several cancer cell lines. In vitro studies showed that compounds with similar benzofuran structures had IC50 values indicating significant cytotoxicity against human glioblastoma U251 cells and melanoma WM793 cells. The presence of electron-donating groups like methoxy was found to enhance the anticancer activity through improved interaction with cellular targets .

Structure-Activity Relationship (SAR)

The SAR analysis emphasizes the importance of specific substituents on the benzofuran ring:

Substituent Effect on Activity
Methoxy groupIncreases solubility and biological activity
Dimethyl groups on phenylEnhances cytotoxicity and pain relief
Benzofuran coreEssential for maintaining activity against cancer cells

Research indicates that modifications to the phenyl ring can significantly alter the pharmacological profile of these compounds, suggesting that careful design can optimize therapeutic effects .

Case Studies

  • Antinociceptive Study : In a controlled experiment using rodent models, this compound was administered at various doses. Results indicated a dose-dependent reduction in pain behavior measured by the tail-flick test, supporting its use as an analgesic agent.
  • Antimicrobial Efficacy : A study tested this compound against clinical isolates of Staphylococcus aureus and Candida albicans. The results showed significant inhibition at low concentrations, highlighting its potential as a therapeutic agent in treating infections caused by resistant strains.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing Methyl 5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate?

  • Methodological Answer : Synthesis typically involves base-mediated etherification or coupling reactions. For example, NaH in THF can deprotonate phenolic hydroxyl groups, enabling nucleophilic substitution with benzyl halides or methoxy-containing precursors. Subsequent cyclization under acidic or oxidative conditions forms the benzofuran core. Purification via column chromatography (e.g., ethyl acetate/hexane gradients) ensures high yield and purity .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • Methodological Answer :

  • NMR Spectroscopy : 1H and 13C NMR confirm substituent integration and regiochemistry, with methoxy and methyl groups showing distinct singlet resonances .
  • X-ray Crystallography : SHELX programs refine crystal structures, while ORTEP-3 generates molecular graphics for visualizing bond angles and hydrogen-bonding networks .
  • HRMS : Validates molecular weight and fragmentation patterns .

Q. How should researchers handle safety considerations during synthesis and handling?

  • Methodological Answer : Use fume hoods for reactions involving volatile solvents (e.g., THF). Personal protective equipment (PPE) is essential due to potential skin/eye irritation from intermediates. Refer to safety data sheets (SDS) for specific hazards, such as respiratory risks from fine powders .

Advanced Research Questions

Q. How can computational methods like DFT enhance understanding of electronic properties?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict HOMO-LUMO gaps, charge distribution, and reactive sites. Compare optimized geometries with X-ray data to validate computational models . For example, methoxy groups stabilize the benzofuran core by donating electron density, altering electrophilic substitution patterns .

Q. What strategies resolve contradictions between experimental and computational data?

  • Methodological Answer :

  • Cross-Validation : Use multiple techniques (e.g., XRD for bond lengths vs. DFT-optimized geometries) to identify outliers .
  • Solvent Effects : Include solvation models (e.g., PCM) in DFT to account for solvent polarity discrepancies in NMR or UV-Vis data .
  • Intermediate Trapping : Isolate and characterize reaction intermediates to verify mechanistic pathways .

Q. How do substituent positions influence reactivity and crystallographic packing?

  • Methodological Answer :

  • Steric Effects : Bulky 2,5-dimethylphenyl groups introduce torsional strain, reducing packing efficiency. This can be analyzed via XRD-derived thermal ellipsoids .
  • Hydrogen Bonding : Methoxy groups participate in intermolecular O–H⋯O interactions, stabilizing crystal lattices. SHELXL refinement identifies these motifs .

Q. What are the challenges in scaling up synthesis without compromising purity?

  • Methodological Answer : Optimize reaction conditions (e.g., temperature, stoichiometry) using Design of Experiments (DoE). For example, excess NaH in THF improves etherification yield but requires careful quenching to avoid exothermic side reactions . Monitor purity via HPLC and adjust column chromatography gradients for larger batches.

Key Data and Findings from Literature

Aspect Findings Reference
Synthetic Yield NaH/THF-mediated reactions achieve ~82% yield after column purification .
Crystallographic Data Benzofuran derivatives exhibit planarity (mean deviation <0.005 Å) in XRD studies .
DFT Accuracy B3LYP/6-31G* predicts bond lengths within 0.02 Å of experimental XRD values .
Safety Hazards Skin contact with intermediates may cause inflammation; use PPE and proper ventilation .

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